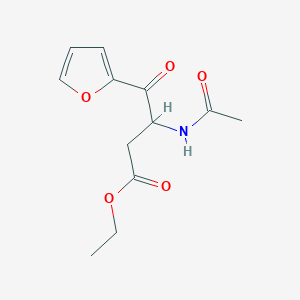
Ethyl 3-acetylamino-3-(2-furylcarbonyl)propionate
Cat. No. B8428407
Key on ui cas rn:
88352-45-8
M. Wt: 253.25 g/mol
InChI Key: YKQQIEOUEZZSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04642313
Procedure details


2.6 g of N-acetyl-(2-furylcarbonyl)methylamine, 0.74 g of 61% sodium hydride and 2.9 g of ethyl bromoacetate are treated in the same manner as described in Preparation 1-(2). 1.6 g of ethyl 3-acetylamino-3-(2-furylcarbonyl)propionate are thereby obtained. Yield: 41%



Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])(=[O:3])[CH3:2].[H-].[Na+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>>[C:1]([NH:4][CH:5]([C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])(=[O:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NCC(=O)C=1OC=CC1
|
|
Name
|
|
|
Quantity
|
0.74 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as described in Preparation 1-(2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(CC(=O)OCC)C(=O)C=1OC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
